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Executive Summary

Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has demonstrated significant
neuroprotective effects by positively modulating mitochondrial function in neurons, particularly
in the context of neurodegenerative diseases such as Huntington's Disease (HD). This
technical guide provides an in-depth analysis of pridopidine's mechanism of action at the
mitochondrial level, supported by quantitative data from preclinical studies, detailed
experimental protocols, and visualizations of the key signaling pathways. Pridopidine's ability to
restore mitochondrial-endoplasmic reticulum (ER) connectivity, enhance mitochondrial
respiration and ATP production, and reduce oxidative stress underscores its therapeutic
potential.

Core Mechanism of Action: The Sigma-1 Receptor at
the Mitochondria-Associated ER Membrane (MAM)

Pridopidine's primary target is the Sigma-1 Receptor (S1R), a chaperone protein enriched at
the mitochondria-associated ER membranes (MAM). The MAM is a critical intracellular
signaling hub that governs calcium homeostasis, lipid synthesis, and mitochondrial dynamics.
In neurodegenerative conditions like Huntington's Disease, the integrity and function of the
MAM are often compromised.
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Pridopidine, by activating S1R, facilitates the proper functioning of this crucial interface. This
activation leads to the restoration of mitochondrial-ER tethering, which is essential for efficient
communication and transfer of molecules like calcium between the two organelles.[1][2][3][4][5]
[6] This restored connectivity is a foundational element of pridopidine's beneficial effects on
neuronal health.

Quantitative Impact on Mitochondrial Function

Pridopidine treatment has been shown to elicit statistically significant improvements in several
key mitochondrial parameters in preclinical HD models. The following tables summarize the
guantitative data from studies on YAC128 mouse models and human iPSC-derived neural stem
cells (HD-NSCs).

Table 1: Effect of Pridopidine on Mitochondrial Respiration in YAC128 Cortical/Striatal Neurons

Fold Change vs.
Parameter Treatment Group p-value
Untreated YAC128

Basal Respiration 1 pM Pridopidine Increased p = 0.0058 (vs. WT)
5 uM Pridopidine Increased p = 0.0016 (vs. WT)

Maximal Respiration 1 uM Pridopidine Increased p =0.0061

5 uM Pridopidine Increased p = 0.002

ATP Production 5 uM Pridopidine Increased p =0.0358

Data extracted from Naia et al., 2021.[2][5]

Table 2: Effect of Pridopidine on Mitochondrial Respiration in HD-NSCs

Fold Change vs.

Parameter Treatment Group Untreated HD- p-value
NSCs

Basal Respiration Pridopidine Increased p =0.0043

Maximal Respiration Pridopidine Increased p=0.0177
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Data extracted from Naia et al., 2021.[2][5]

Table 3: Effect of Pridopidine on Mitochondria-ER Connectivity in YAC128 Striatal Neurons

% Increase in
Parameter Treatment Group p-value
Contact Surface

Mitochondria-ER

1 uM Pridopidine 4.2% p <0.0001
Contact

Data extracted from Naia et al., 2021.[5]

Key Signaling Pathways Modulated by Pridopidine

Pridopidine's activation of S1R initiates a cascade of signaling events that collectively
contribute to improved mitochondrial function and neuroprotection.

S1R-Mediated Restoration of Mitochondrial-ER Tethering
and Calcium Homeostasis

Pridopidine enhances the interaction between S1R and the inositol 1,4,5-trisphosphate
receptor (IP3R) at the MAM.[3][6][7] This stabilization facilitates proper calcium signaling from
the ER to the mitochondria, which is crucial for stimulating Krebs cycle enzymes and,
consequently, enhancing ATP production.[2][8]
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Pridopidine's effect on Ca?* homeostasis.
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Amelioration of ER Stress and the Unfolded Protein
Response (UPR)

Mutant huntingtin (mHtt) protein induces significant ER stress, leading to the activation of the
Unfolded Protein Response (UPR).[1][7] Pridopidine has been shown to reduce the levels of
key UPR markers, with a pronounced effect on the PERK (PKR-like endoplasmic reticulum
kinase) branch.[7][9] By alleviating ER stress, pridopidine indirectly supports mitochondrial
function, as chronic ER stress can trigger mitochondrial-mediated apoptosis.
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Pridopidine's modulation of ER stress.

Enhancement of BDNF/TrkB Signaling
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Pridopidine upregulates the Brain-Derived Neurotrophic Factor (BDNF) pathway.[10][11][12]
BDNF is a crucial neurotrophin for neuronal survival, and its transport is often impaired in HD.
[11][12] By activating S1R, pridopidine rescues the trafficking of BDNF and its receptor, TrkB.
[11][12] This enhanced neurotrophic support contributes to improved neuronal health and
function, which is intrinsically linked to robust mitochondrial activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess pridopidine's
impact on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using
Seahorse XF Analyzer

This protocol is used to assess mitochondrial respiration in real-time in live cells.
Objective: To measure basal respiration, maximal respiration, and ATP-linked respiration.
Methodology:

o Cell Plating: Primary neurons or neural stem cells are seeded in a Seahorse XFp cell culture
miniplate at an appropriate density and allowed to adhere and differentiate.

o Treatment: Cells are treated with pridopidine (e.g., 1 uM and 5 uM) for a specified duration
(e.g., 24 hours) prior to the assay.[2]

o Assay Preparation: On the day of the assay, the cell culture medium is replaced with
Seahorse XF DMEM medium, and the plate is incubated in a non-CO2 incubator at 37°C for
1 hour.

e Drug Loading: The injector ports of the Seahorse XFp sensor cartridge are loaded with
modulators of the electron transport chain:

o Port A: Oligomycin (ATP synthase inhibitor)

o Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis,
inducing maximal respiration)
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o Port C: Rotenone/Antimycin A (Complex | and Il inhibitors, respectively, to shut down
mitochondrial respiration).

o Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XFp
Analyzer. The instrument measures the oxygen consumption rate (OCR) before and after the
sequential injection of the drugs.

o Data Analysis: The OCR measurements are used to calculate key parameters of
mitochondrial function:

o Basal Respiration: The initial OCR before any injections.
o ATP Production: The decrease in OCR after oligomycin injection.

o Maximal Respiration: The peak OCR after FCCP injection.
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Seahorse XF Analyzer workflow.
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Assessment of Mitochondria-ER Contact Sites (MERCS)
via Electron Microscopy

Objective: To visualize and quantify the physical proximity between mitochondria and the ER.

Methodology:

Cell Culture and Treatment: Neurons are cultured and treated with pridopidine as described
previously.

Fixation: Cells are fixed with a solution containing glutaraldehyde and paraformaldehyde to
preserve cellular structures.

Post-fixation and Staining: Cells are post-fixed with osmium tetroxide, followed by staining
with uranyl acetate to enhance the contrast of membranes.

Dehydration and Embedding: The samples are dehydrated through a series of ethanol
concentrations and embedded in resin.

Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (70-90 nm) using an
ultramicrotome.

Imaging: The sections are placed on copper grids and imaged using a transmission electron
microscope (TEM).

Image Analysis: The electron micrographs are analyzed to quantify the percentage of
mitochondrial surface in close apposition (typically <30 nm) to the ER membrane.[13]

Measurement of Mitochondrial Membrane Potential
(A¥m) using TMRM Assay

Objective: To assess the electrical potential across the inner mitochondrial membrane, an

indicator of mitochondrial health.

Methodology:
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o Cell Culture and Treatment: Neurons are cultured on glass-bottom dishes and treated with
pridopidine.

e TMRM Loading: Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a
fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[5]

e Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with a
temperature-controlled chamber.

» Data Acquisition: Baseline TMRM fluorescence is recorded. A mitochondrial uncoupler like
FCCP is then added to dissipate the membrane potential, and the subsequent drop in
fluorescence is measured.

e Analysis: The difference in TMRM fluorescence before and after FCCP addition is used to
guantify the mitochondrial membrane potential.

Conclusion

Pridopidine's mechanism of action is intricately linked to the preservation and enhancement of
mitochondrial function in neurons. By targeting the Sigma-1 Receptor at the critical MAM
interface, pridopidine restores essential cellular processes that are compromised in
neurodegenerative diseases. The quantitative evidence demonstrates a clear, statistically
significant improvement in mitochondrial respiration, ATP production, and structural integrity.
The detailed experimental protocols provided herein offer a framework for the continued
investigation of pridopidine and other S1R modulators. These findings strongly support the
ongoing clinical development of pridopidine as a promising therapeutic agent for Huntington's
Disease and potentially other neurological disorders characterized by mitochondrial
dysfunction.[4][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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